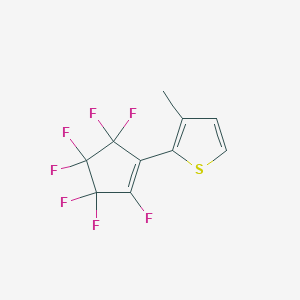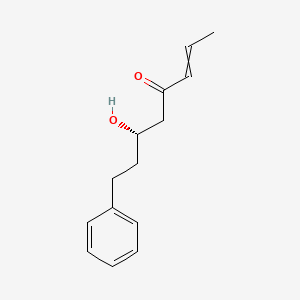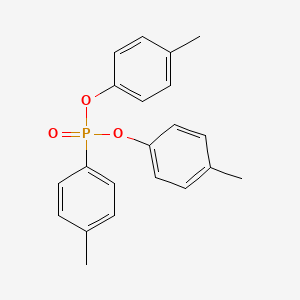
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group and four methyl groups attached to a cyclohexyl ring, which is further connected to the piperidine ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, which are commonly employed in the synthesis of piperidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in various substituted piperidine derivatives .
Applications De Recherche Scientifique
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes, receptors, or ion channels, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- include other piperidine derivatives such as:
- Piperidine, 1-(1-methyl-3,3,5,5-tetramethylcyclohexyl)-
- Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclopentyl)-
- Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcycloheptyl)-
Uniqueness
The uniqueness of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- lies in its specific structural features, such as the presence of an ethyl group and four methyl groups on the cyclohexyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
685088-25-9 |
|---|---|
Formule moléculaire |
C17H33N |
Poids moléculaire |
251.5 g/mol |
Nom IUPAC |
1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)piperidine |
InChI |
InChI=1S/C17H33N/c1-6-17(18-10-8-7-9-11-18)13-15(2,3)12-16(4,5)14-17/h6-14H2,1-5H3 |
Clé InChI |
VZPLUGRAJIOAOG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CC(C1)(C)C)(C)C)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


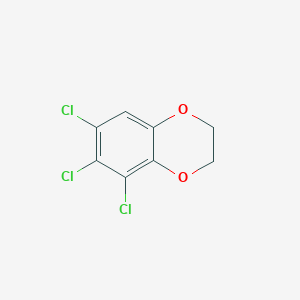

![tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B12539513.png)

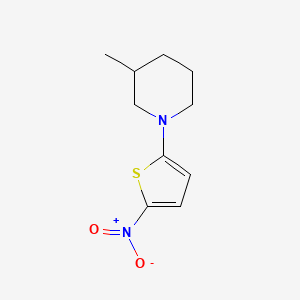


![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)


![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
